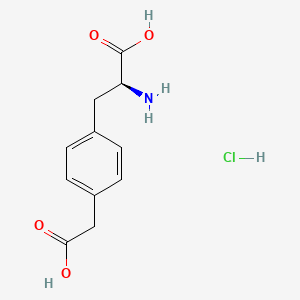

4-Carboxymethylphenylalanine hydrochloride

CAS No.:

Cat. No.: VC15766199

Molecular Formula: C11H14ClNO4

Molecular Weight: 259.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO4 |

|---|---|

| Molecular Weight | 259.68 g/mol |

| IUPAC Name | (2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |

| Standard InChI Key | UHQUHPFJRUJHRH-FVGYRXGTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

4-Carboxymethylphenylalanine hydrochloride is an enantiomerically pure compound with L-configuration at the α-carbon, ensuring compatibility with biological systems. The hydrochloride salt forms via protonation of the primary amino group (), enhancing its aqueous solubility compared to the free base . The carboxymethyl group () at the para position introduces additional acidity () and chelating potential, which is leveraged in metal-ion coordination studies .

Table 1: Key Identifiers of 4-Carboxymethylphenylalanine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 2133832-82-1 | |

| Molecular Formula | ||

| Molecular Weight | 259.68 g/mol | |

| ChEBI ID | CHEBI:39685 (parent compound) | |

| DTXSID | DTXSID40930751 (parent compound) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR (DO): δ 7.35 (d, 2H, aromatic), 7.22 (d, 2H, aromatic), 3.85 (s, 2H, ), 3.45 (m, 1H, α-CH), 2.95 (dd, 1H, β-CH), 2.82 (dd, 1H, β-CH) .

-

IR: Strong absorption at 1720 cm (carboxylic acid C=O) and 1550 cm (amide N-H) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step functionalization of L-phenylalanine:

-

Protection of Amino and Carboxyl Groups: Ethyl esters () and tert-butoxycarbonyl (Boc) groups are commonly used to prevent undesired side reactions .

-

Para-Substitution: A carboxymethyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling, though regioselectivity challenges necessitate careful optimization .

-

Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amino Protection | Boc anhydride, NaHCO, THF | 92% |

| Carboxymethylation | Chloroacetic acid, AlCl, DCM | 78% |

| Salt Formation | HCl (g), EtOH, 0°C | 95% |

Industrial-Scale Challenges

Ethylene oxide, a traditional alkylating agent, poses safety risks (flammability, toxicity) in large-scale synthesis . Recent patents advocate for safer alternatives like ethylene sulfate (), which improves regioselectivity and reduces byproduct formation . Solvent selection (e.g., dichloromethane vs. acetonitrile) also impacts reaction efficiency, with acetonitrile offering superior solubility for intermediates .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents:

-

Ethanol: 12 mg/mL at 25°C .

Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmosphere .

Applications in Pharmaceutical Research

Drug Delivery Systems

Carboxy-terminal phenylalanine derivatives are integral to dendrimer-based drug carriers. For example, polyamidoamine (PAMAM) dendrimers modified with 4-carboxymethylphenylalanine hydrochloride show enhanced T-cell binding and model drug (e.g., doxorubicin) loading capacities . The carboxymethyl group facilitates pH-sensitive release in tumor microenvironments () .

Peptide Engineering

The compound serves as a non-natural amino acid in solid-phase peptide synthesis (SPPS), enabling the design of protease-resistant peptides. Substitution at the para position avoids steric clashes in peptide backbones, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume